Nesapidil synthesis protocol and reaction efficiency
Nesapidil synthesis protocol and reaction efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nesapidil, a vasodilator agent. The synthesis involves a multi-step process culminating in the formation of the target molecule, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol. This document details the probable synthetic pathway, experimental protocols for key reactions, and available data on reaction efficiency.
Nesapidil: Chemical Profile
| Property | Value |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
| Molecular Formula | C₂₃H₂₈N₄O₄ |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 90326-85-5 |
| Key Structural Features | 1,3,4-Oxadiazole ring, Piperazine moiety, Phenoxypropanol linker |
Synthetic Pathway Overview
The synthesis of Nesapidil can be logically divided into three main stages:
-
Formation of the 1,3,4-Oxadiazole Core: Synthesis of the key intermediate, 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol.
-
Epoxidation of the Phenolic Intermediate: Reaction of the oxadiazole phenol with an epoxide-forming reagent, such as epichlorohydrin, to introduce the reactive oxirane ring.
-
Coupling with the Piperazine Moiety: Nucleophilic addition of 4-(2-methoxyphenyl)piperazine to the epoxide to yield the final Nesapidil molecule.
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for Nesapidil.
Experimental Protocols
The following protocols are based on established synthetic methods for analogous compounds and represent a likely pathway for the synthesis of Nesapidil.[1]
Stage 1: Synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
This stage involves the formation of the core 1,3,4-oxadiazole ring system.
1.1: Acetylation of 3-Hydroxybenzohydrazide
-
Materials: 3-Hydroxybenzohydrazide, Acetic Anhydride, suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
-
Procedure:
-
Dissolve 3-hydroxybenzohydrazide in the chosen solvent.
-
Slowly add acetic anhydride to the solution, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, N'-acetyl-3-hydroxybenzohydrazide, can be isolated by precipitation (e.g., by adding water) or by solvent evaporation followed by purification.
-
1.2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Materials: N'-acetyl-3-hydroxybenzohydrazide, Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Propanephosphonic acid anhydride (T3P), or Burgess reagent), and a suitable solvent (e.g., acetonitrile, dioxane).[1]
-
Procedure:
-
Suspend or dissolve N'-acetyl-3-hydroxybenzohydrazide in the appropriate solvent.
-
Add the dehydrating agent portion-wise, controlling the temperature as the reaction can be exothermic.
-
Heat the reaction mixture to reflux (temperature and time will vary depending on the chosen reagent, e.g., 100 °C for 16-36 hours with Burgess reagent in dioxane) until TLC indicates the consumption of the starting material.[1]
-
After cooling, the reaction mixture is worked up. This may involve quenching with ice water, neutralization, and extraction with an organic solvent.
-
The crude product, 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, is then purified, typically by column chromatography.
-
Stage 2: Synthesis of 2-((3-(oxiran-2-ylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole
This step introduces the reactive epoxide group.
-
Materials: 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, Epichlorohydrin or Epibromohydrin, a base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)).[1]
-
Procedure:
-
Dissolve 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol in the solvent.
-
Add the base and stir for a short period to form the phenoxide.
-
Add epichlorohydrin (or epibromohydrin) and heat the mixture (e.g., at room temperature to 70°C) for several hours (2-16 hours), monitoring the reaction by TLC.[1]
-
After the reaction is complete, the mixture is cooled, and the excess reagents and salts are removed through an aqueous workup and extraction.
-
The organic layer is dried and concentrated to yield the crude epoxide, which may be purified by column chromatography.
-
Stage 3: Synthesis of Nesapidil
The final step involves the coupling of the epoxide with the piperazine derivative.
-
Materials: 2-((3-(oxiran-2-ylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, 4-(2-methoxyphenyl)piperazine, and a suitable solvent (e.g., ethanol, isopropanol, or THF).
-
Procedure:
-
Dissolve the epoxide intermediate in the chosen solvent.
-
Add 4-(2-methoxyphenyl)piperazine to the solution. An excess of the piperazine derivative may be used to drive the reaction to completion.
-
Heat the reaction mixture to reflux for several hours until the starting epoxide is consumed, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Nesapidil is then purified, typically by column chromatography or recrystallization, to yield the final product.
-
Reaction Efficiency
| Stage | Key Transformation | Reagents and Conditions (Example) | Expected Yield Range |
| 1: 1,3,4-Oxadiazole Formation | Cyclodehydration of a diacylhydrazide | Burgess reagent, dioxane, 100 °C, 16-36 h | 65-80%[1] |
| 2: Epoxidation | Williamson ether synthesis with epibromohydrin | NaH, epibromohydrin, THF, room temperature, 2-16 h | 70-85%[1] |
| 3: Piperazine Coupling | Nucleophilic ring-opening of the epoxide | 4-(2-methoxyphenyl)piperazine, ethanol, reflux | 60-75% |
Note: The expected yields are estimates based on similar reported syntheses and may vary depending on the specific reaction conditions and purification methods employed.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of Nesapidil.
Caption: General laboratory workflow for Nesapidil synthesis.
